5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom .
This can be achieved through a coupling reaction between the brominated indole and a furan derivative, such as 2-furoyl chloride, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The bromine atom and methoxy group may also contribute to the compound’s biological activity by influencing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromoindole: A simpler analog with similar bromine substitution but lacking the furan and methoxy groups.
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of the furan ring.
2-furamide derivatives: Compounds with similar furan substitution but different indole or other heterocyclic moieties.
Uniqueness
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is unique due to its combination of a brominated indole, a methoxy group, and a furan ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H15BrN2O3 |
---|---|
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
5-bromo-N-[2-(4-methoxyindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-13-4-2-3-12-11(13)7-9-19(12)10-8-18-16(20)14-5-6-15(17)22-14/h2-7,9H,8,10H2,1H3,(H,18,20) |
InChI-Schlüssel |
FNPOCRNUBJHEPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.